2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

Antifungal Agricultural fungicide Redox cycling

2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS 178931-48-1), also known as (±)-dunnione, is a naturally occurring naphthofuran ortho-quinone belonging to the dihydronaphthofuran class. This compound features a fused naphthalene-furan ring system with a 4,5-dione ortho-quinone moiety and a characteristic 2,2,3-trimethyl substitution pattern that distinguishes it from demethylated naphthofuran-diones and positional isomers.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 178931-48-1
Cat. No. B3180480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
CAS178931-48-1
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C
InChIInChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3
InChIKeyKNAHKZWKTBIESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS 178931-48-1): Compound Identity, Naphthofuran Ortho-Quinone Class, and Procurement Context


2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione (CAS 178931-48-1), also known as (±)-dunnione, is a naturally occurring naphthofuran ortho-quinone belonging to the dihydronaphthofuran class [1]. This compound features a fused naphthalene-furan ring system with a 4,5-dione ortho-quinone moiety and a characteristic 2,2,3-trimethyl substitution pattern that distinguishes it from demethylated naphthofuran-diones and positional isomers [2]. It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), undergoing two-electron reduction to generate reactive oxygen species (ROS) via redox cycling [3]. The compound has demonstrated fungicidal activity against agriculturally relevant plant pathogens, trypanocidal activity against Trypanosoma cruzi, NQO1-dependent anticancer activity against A549 lung carcinoma cells, and protective effects against cisplatin-induced nephrotoxicity in rodent models [4]. Its racemic nature (CAS 178931-48-1) distinguishes it from enantiomerically pure (+)-dunnione (CAS 33404-57-8), which may exhibit differential NQO1 substrate kinetics and biological potency depending on the stereochemical configuration at the C-2 position.

Why 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione Cannot Be Replaced by Generic Naphthofuran-Diones or Other NQO1 Substrates


Naphthofuran ortho-quinones are not functionally interchangeable due to pronounced structure-dependent differences in NQO1 substrate specificity, metabolic reduction pathway partitioning (two-electron NQO1 vs. one-electron CPR), isomer-dependent antimicrobial potency, and methylation-dependent biological activity. The 2,2,3-trimethyl substitution pattern of dunnione enhances hydrophobic interactions within the NQO1 active site, contributing to improved catalytic efficiency and specificity relative to the non-methylated parent scaffold naphtho[1,2-b]furan-4,5-dione (NFD) [1]. Positional isomerism critically affects antimicrobial potency: the [1,2-b]furan-4,5-dione isomer (N12D) exhibits approximately 4-8-fold lower MIC against MRSA compared to the [2,3-b]furan-4,9-dione isomer (N23D) [2]. Furthermore, the C3-methyl group present in dunnione has been shown in systematic SAR studies to favor NQO1-mediated biological activity, while its absence in demethylated analogs significantly reduces substrate turnover [3]. Generic substitution with β-lapachone—a widely used NQO1 substrate—overlooks the fact that the naphthofuran scaffold, when appropriately methylated (e.g., 3,7,8-trimethyl analog 12b), can achieve substantially higher NQO1/CPR selectivity ratios (6.37 vs. 1.36), potentially translating to improved safety profiles by minimizing off-target one-electron redox cycling and associated hepatotoxicity [4]. These structural determinants create functional cliffs that preclude simple analog interchange in both research and industrial procurement contexts.

Quantitative Differentiation Evidence for 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione Against Key Comparators


Broad-Spectrum Antifungal Activity of (±)-Dunnione Versus Carbendazim: In Vitro MIC and In Vivo Preventative Efficacy Comparison

(±)-Dunnione demonstrates in vitro and in vivo preventative antifungal activity comparable to the long-established commercial fungicide carbendazim against a broad spectrum of agriculturally relevant plant pathogenic fungi, while operating through a distinct redox cycling mechanism rather than tubulin inhibition [1]. Dunnione exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 mg/L against ten plant fungal pathogens in vitro, and provided protective efficacy with EC50 values of 2-20 mg/L in infected wheat and barley plants [1]. The mechanistic differentiation is critical: dunnione initiates redox cycling to generate fungicidal reactive oxygen species, whereas carbendazim acts via fungal β-tubulin binding, meaning dunnione may retain activity against carbendazim-resistant fungal strains that have developed target-site mutations [1].

Antifungal Agricultural fungicide Redox cycling Plant pathogen

NQO1/CPR Selectivity Ratio of Methylated Naphthofuran Scaffold Versus β-Lapachone: Class-Level Inference for Dunnione

The naphthofuran ortho-quinone scaffold, when appropriately methylated, exhibits substantially higher selectivity for the two-electron reductase NQO1 over the one-electron reductase NADPH-cytochrome P450 reductase (CPR) compared to β-lapachone, a widely used benchmark NQO1 substrate [1]. Specifically, compound 3,7,8-trimethylnaphtho[1,2-b]furan-4,5-dione (12b) achieved an NQO1/CPR selectivity ratio of 6.37, which is approximately 4.7-fold higher than that of β-lapachone (NQO1/CPR = 1.36) [1]. This enhanced selectivity is attributed to additional C-H…π interactions with Trp105 and Phe178 residues in the NQO1 active site that are not available to β-lapachone [1]. While this specific ratio is reported for the 3,7,8-trimethyl analog rather than dunnione itself, the SAR principle—that C-ring methylation on the naphthofuran scaffold enhances NQO1 specificity through improved hydrophobic pocket interactions—directly applies to dunnione, which bears the critical C3-methyl group [2].

NQO1 CPR Selectivity ratio Redox cycling Cancer

Anti-MRSA Potency of Naphtho[1,2-b]furan-4,5-dione (N12D) Versus Its Positional Isomer Naphtho[2,3-b]furan-4,9-dione (N23D)

The [1,2-b]furan-4,5-dione regioisomer (N12D) demonstrates significantly superior anti-MRSA activity compared to the [2,3-b]furan-4,9-dione isomer (N23D), with an approximately 4-8-fold lower minimum inhibitory concentration against methicillin-resistant Staphylococcus aureus [1]. N12D exhibited MIC values of 4.9-9.8 μM against MRSA, whereas N23D showed substantially weaker activity with an MIC of 39 μM [1]. Furthermore, N12D inhibited MRSA biofilm thickness from 24 μm to 16 μm as observed by confocal microscopy, and reduced intracellular MRSA burden in macrophages without compromising host cell viability [1]. The inhibition zone of N12D in agar diffusion assays was threefold larger than that of oxacillin, highlighting its potency against drug-resistant strains [1]. This isomer-dependent potency underscores that the [1,2-b] fusion pattern—which is the core scaffold of dunnione—is critical for antibacterial activity.

MRSA Antibacterial Biofilm Isomer selectivity Naphthofuranquinone

Trypanocidal Activity of (±)-Dunnione Against Trypanosoma cruzi Epimastigotes

(±)-Dunnione exhibits direct trypanocidal activity against the epimastigote form of Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 of 4.01 μM [1]. This activity is consistent with the established trypanocidal properties of naphthoquinone natural products, which are thought to act through redox cycling-mediated oxidative stress in the parasite [1]. While this value represents activity against the insect-stage epimastigote form rather than the clinically relevant intracellular amastigote form, it provides a quantitative baseline for structure-activity relationship studies aimed at optimizing antitrypanosomal naphthofuran derivatives. The trypanocidal activity of dunnione is mechanistically related to its NQO1 substrate properties, as T. cruzi expresses a quinone reductase that may bioactivate the compound similarly to mammalian NQO1 [1].

Trypanosoma cruzi Chagas disease Antiparasitic Naphthoquinone

Cisplatin-Induced Nephrotoxicity Protection by Dunnione via NQO1-Mediated NAD+ Augmentation in a Rat Model

(±)-Dunnione confers significant protection against cisplatin-induced nephrotoxicity in rats through an NQO1-dependent mechanism that augments intracellular NAD+ levels and attenuates oxidative stress, inflammation, and apoptosis in renal tissue [1]. Dunnione was administered orally at 10 and 20 mg/kg doses for 4 days, with a single cisplatin injection delivered on day 2 [1]. At the 20 mg/kg dose, dunnione significantly decreased renal TNF-α and IL-1β levels, reduced nuclear phosphorylated NF-κB p65, decreased malondialdehyde (MDA) levels, increased superoxide dismutase (SOD) and catalase (CAT) activities, and improved renal histological integrity [1]. Critically, dunnione upregulated nuclear Nrf2, cytosolic HO-1, and NQO1 levels, promoted NAD+/NADH ratios, enhanced Sirt1 and PARP1 activities, and attenuated nuclear acetylated NF-κB p65 [1]. Renal function markers (serum urea and creatinine) and urinary markers of glomerular/tubular injury (collagen type IV, podocin, cystatin C, retinol-binding protein) were significantly improved [1]. This cytoprotective application of an NQO1 substrate contrasts with the cytotoxic (cancer-killing) application of β-lapachone, illustrating the functional dichotomy achievable with appropriately selected NQO1 substrates.

Cisplatin nephrotoxicity NAD+ NQO1 Nephroprotection Oxidative stress

Evidence-Backed Research and Industrial Application Scenarios for 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione


Agricultural Fungicide Discovery: Redox-Cycling-Based Lead Compound for Carbendazim-Resistant Pathogen Management

Based on the direct head-to-head antifungal comparison demonstrating comparable preventative activity to carbendazim (MICs 5-20 mg/L against ten plant fungi, EC50 2-20 mg/L in planta) coupled with a mechanistically distinct redox cycling mode of action, dunnione serves as an ideal lead scaffold for developing fungicides effective against carbendazim-resistant strains (e.g., β-tubulin mutant Fusarium graminearum causing wheat head blight) [1]. The compound's broad-spectrum activity and lack of insecticidal cross-activity simplify target product profile development for crop protection programs.

NQO1-Targeted Anticancer Prodrug Design: Scaffold for High-Selectivity NQO1 Substrate Development

The class-level evidence that methylated naphthofuran ortho-quinones achieve dramatically higher NQO1/CPR selectivity ratios than β-lapachone (6.37 vs. 1.36 for the 3,7,8-trimethyl analog) supports the use of dunnione as a core scaffold for designing next-generation NQO1-bioactivated anticancer prodrugs with improved safety margins [2]. The C3-methyl group present in dunnione is critical for hydrophobic pocket interactions within the NQO1 active site, providing a rational starting point for medicinal chemistry optimization aimed at maximizing tumor-selective cytotoxicity while minimizing off-target redox cycling and hepatotoxicity.

Antimicrobial Research: Anti-MRSA Lead with Biofilm and Intracellular Activity Based on the [1,2-b]Furan Regioisomer

The direct evidence that the [1,2-b]furan-4,5-dione isomer (N12D) is 4-8-fold more potent against MRSA than the [2,3-b] isomer (MIC 4.9-9.8 μM vs. 39 μM) and demonstrates biofilm thickness reduction (24 to 16 μm) and intracellular bacterial clearance validates dunnione's core scaffold for anti-MRSA drug discovery [3]. The compound's ability to reduce intracellular MRSA burden without macrophage cytotoxicity is particularly relevant for treating persistent and recurrent staphylococcal infections where intracellular bacterial reservoirs evade conventional antibiotics.

Chemotherapy-Induced Organ Toxicity Mitigation: NQO1-Mediated NAD+ Augmentation Tool Compound

The in vivo evidence that dunnione (20 mg/kg/day for 4 days) protects against cisplatin-induced nephrotoxicity through NQO1-dependent NAD+/NADH ratio elevation, Nrf2/HO-1 pathway activation, and attenuation of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (MDA, SOD, CAT) positions this compound as a unique pharmacological tool for studying NAD+-based cytoprotection strategies [4]. This application is functionally distinct from the cytotoxic application of β-lapachone, demonstrating the value of dunnione for programs investigating how NQO1 substrate selection can toggle between cytoprotective and cytotoxic outcomes depending on downstream signaling context.

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